![molecular formula C17H11ClF6N2O2 B2564218 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one CAS No. 338402-24-7](/img/structure/B2564218.png)
4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an aniline group, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains an aniline group, which is a phenyl group attached to an amino group, and a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms .Scientific Research Applications
Crystal Structure Analysis
The study of similar compounds, such as fluazinam, reveals insights into their crystal structure, highlighting the dihedral angles between the pyridine and benzene ring planes and their hydrogen bonding, which forms three-dimensional networks. This structural analysis is fundamental for understanding the chemical and physical properties of such compounds, contributing to materials science and molecular engineering fields (Youngeun Jeon et al., 2013).
Photoluminescent and Magnetic Properties
The compound's structural analogs have been studied for their unique photoluminescent and magnetic properties, particularly in the context of radical cation salts containing poly(beta-diketonate) rare earth complexes. These properties are crucial for the development of new materials with potential applications in electronics, photonics, and as sensors (F. Pointillart et al., 2009).
Supramolecular Chemistry
Explorations into the supramolecular arrangements of similar chemical entities demonstrate the importance of various intermolecular interactions, including hydrogen bonding and π-π interactions. These studies provide insights into the design of molecular assemblies with specific functions, valuable in nanotechnology and supramolecular chemistry (M. D. de Souza et al., 2015).
Synthetic Chemistry Applications
Research into the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids showcases the compound's relevance in synthetic organic chemistry, particularly in the creation of building blocks for more complex molecules. Such synthetic strategies are vital for pharmaceuticals, agrochemicals, and organic materials development (F. Cottet et al., 2003).
Fluorine Chemistry
The reactions of related fluorinated compounds with various reagents highlight the role of fluorine in modifying chemical reactivity and properties. These studies contribute to the broader field of fluorine chemistry, which has implications for the development of new materials, pharmaceuticals, and agrochemicals (V. Sosnovskikh et al., 2006).
Future Directions
Trifluoromethylpyridines and their derivatives, which are part of the structure of this compound, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
(Z)-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c1-9(6-14(27)17(22,23)24)26-11-2-4-12(5-3-11)28-15-13(18)7-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVYVKDFBUVAD-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


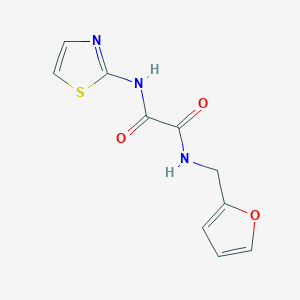
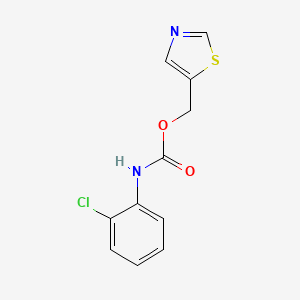
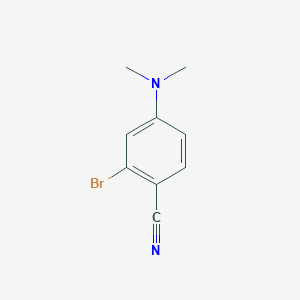
![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate](/img/structure/B2564144.png)
![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)
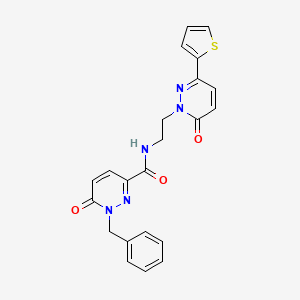
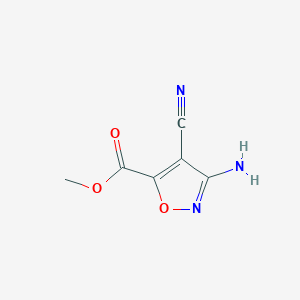
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)
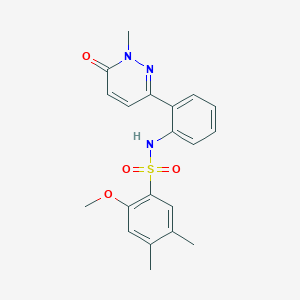
![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)
![6-methyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B2564158.png)